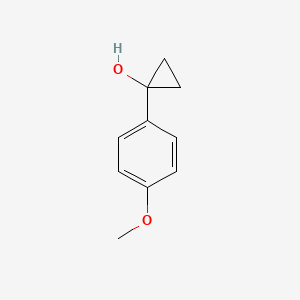

1-(4-methoxyphenyl)cyclopropanol

Description

Significance of Cyclopropanol (B106826) Scaffolds in Modern Organic Synthesis

Cyclopropanol and its derivatives are valuable three-carbon (C3) synthons in organic chemistry. rsc.org Their utility stems from their facile preparation and the diverse reactivity they exhibit, which is largely governed by the high ring strain (approximately 28 kcal/mol) of the three-membered ring. rsc.orgnumberanalytics.com This inherent strain facilitates a variety of ring-opening reactions under mild conditions, making them attractive intermediates for the synthesis of more complex molecules. rsc.orgnumberanalytics.comresearchgate.net The presence of the hydroxyl group activates the cyclopropane (B1198618) ring, enabling transformations that are not readily achievable with other carbocyclic systems. rsc.org Consequently, cyclopropanol scaffolds are featured in the synthesis of a wide range of organic compounds, including those with potential biological activity. researchgate.netwikipedia.org

Fundamental Reactivity Profile of Cyclopropanol Derivatives

The reactivity of cyclopropanols is dominated by ring-opening reactions, which can proceed through several mechanisms. rsc.orgwikipedia.orgbeilstein-journals.org These transformations often lead to the formation of β-functionalized ketones, homoenolates, or β-keto radicals. rsc.orgbeilstein-journals.orgdigitellinc.comdigitellinc.comnih.gov The specific pathway can be influenced by the reaction conditions, the nature of the substituents on the cyclopropane ring, and the reagents employed. beilstein-journals.orgacs.org

Common modes of reactivity include:

Acid- or Lewis Acid-Catalyzed Ring Opening: This often involves the protonation or coordination to the hydroxyl group, followed by cleavage of a C-C bond to relieve ring strain, typically forming a carbocationic intermediate that can be trapped by nucleophiles. snnu.edu.cn

Base-Mediated Rearrangement: In the presence of a base, cyclopropanol can undergo isomerization to form propanal. wikipedia.org

Oxidative Ring Opening: Transition metals or other oxidants can promote the formation of a β-keto radical via single-electron transfer, which can then participate in various coupling reactions. beilstein-journals.orgnih.gov

Reductive Ring Opening: Certain conditions can lead to the reductive cleavage of the cyclopropane ring.

These fundamental reaction types have been expanded to include a wide array of transformations, such as cross-coupling reactions, cyclizations, and tandem processes, highlighting the versatility of cyclopropanols as synthetic intermediates. rsc.orgnih.govnih.gov

Specific Research Context of 1-(4-methoxyphenyl)cyclopropanol

This compound is a specific derivative that has been utilized in various research studies to explore and develop new synthetic methodologies. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring can influence the electronic properties of the molecule and its reactivity in ring-opening reactions. snnu.edu.cn Research involving this compound often focuses on its use as a substrate in transition metal-catalyzed reactions, particularly those involving C-H activation and cross-coupling processes to form more complex molecular architectures. acs.orgacs.org The 4-methoxyphenyl (B3050149) group itself can also serve as a useful entity in the synthesis of neoglycoconjugates and other biologically relevant molecules. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)cyclopropan-1-ol |

| CAS Number | 20763-55-9 |

| Appearance | White to off-white solid |

Detailed Research Findings

Recent research has demonstrated the utility of this compound and related structures in a variety of synthetic transformations.

For instance, studies have shown that cyclopropanols can undergo rhodium-catalyzed C-H activation and coupling reactions. In one such study, 1-aryl-substituted cyclopropyl (B3062369) alcohols, including derivatives with a methoxy group, were used as alkylating agents to afford 1,4-diketones. acs.orgacs.org This transformation proceeds via aldehydic C-H activation and subsequent C-C bond cleavage of the cyclopropanol. acs.orgacs.org

Furthermore, the copper-catalyzed ring-opening of cyclopropanols has been explored for the synthesis of γ-butyrolactones and δ-ketoesters. nih.gov While the specific use of this compound was not the primary focus, the general mechanism involves the formation of a copper-homoenolate intermediate. nih.gov

The synthesis of donor-acceptor cyclopropanes, which are valuable intermediates, often involves the Corey-Chaykovsky cyclopropanation of chalcones. mdpi.com For example, (E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has been used as a precursor to synthesize (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone. mdpi.com This highlights a synthetic route to related, more complex cyclopropane structures.

Electrochemical methods are also emerging as a powerful tool for the ring-opening of cyclopropanes. digitellinc.comdigitellinc.comnih.govuva.nl These methods offer a sustainable and often catalyst-free approach to generate reactive intermediates from cyclopropanol derivatives for further functionalization. nih.govuva.nl

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKYCLBOOIINGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483697 | |

| Record name | Cyclopropanol, 1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15973-65-6 | |

| Record name | Cyclopropanol, 1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)cyclopropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 1 4 Methoxyphenyl Cyclopropanol Derivatives

Ring-Opening Transformations

The high strain energy of the cyclopropane (B1198618) ring is a driving force for ring-opening reactions, leading to the formation of more stable, linear structures. researchgate.net These transformations can be initiated by metals, acids, bases, or through radical processes, making cyclopropanols versatile three-carbon synthons in organic synthesis. researchgate.netacs.org

Homoenolate-Type Ring Opening Mechanisms

Metal-catalyzed ring-opening of cyclopropanols can generate metal homoenolates, which are key intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. elsevierpure.comx-mol.com This approach offers a catalytic route to β-functionalized carbonyl compounds, a transformation that often requires stoichiometric reagents with other methods. researchgate.netelsevierpure.com

Metal homoenolates are organometallic species that serve as valuable intermediates in synthetic chemistry. elsevierpure.com Unprotected cyclopropanols have become popular precursors for the catalytic generation of these homoenolates. researchgate.netelsevierpure.com

Zinc Homoenolates: Zinc homoenolates can be generated from the reaction of cyclopropanols with diethylzinc (B1219324) (Et₂Zn). oup.comacs.org The reaction of 1-substituted cyclopropanols with excess Et₂Zn can lead to dimerization, forming 2-methylcyclopentane-1,3-diol derivatives diastereoselectively. oup.com This process is thought to occur through an aldol (B89426) reaction between two molecules of the zinc homoenolate. oup.com The formation of zinc homoenolates can also be achieved through the ring cleavage of siloxycyclopropanes using zinc chloride (ZnCl₂). uwindsor.ca These zinc homoenolates, while sensitive to oxygen and water, are generally thermally stable. uwindsor.ca

In some cases, the initially formed zinc homoenolate can undergo further reaction, such as enolization, to generate a bis-nucleophilic species referred to as an "enolized homoenolate". acs.orgresearchgate.net This intermediate is key in certain zinc-catalyzed β-functionalization reactions of cyclopropanols that proceed with retention of the cyclopropane ring. acs.org

Cobalt Homoenolates: Cobalt-diphosphine catalysts are effective in promoting the ring-opening of cyclopropanols to form cobalt homoenolates. nih.govrsc.org These intermediates are proposed to be involved in the divergent coupling reactions between cyclopropanols and internal alkynes, which can yield either β-alkenyl ketones or cyclopentenol (B8032323) derivatives depending on the reaction conditions, particularly the solvent. researchgate.netnih.govrsc.org Mechanistic studies suggest that the reaction proceeds via a Co(I) homoenolate, which is formed through β-carbon elimination of a Co(I) cyclopropoxide. researchgate.net The formation of a cobalt homoenolate with a more stable benzylic C–Co bond can influence the regioselectivity of the reaction. nih.govrsc.org Cobalt homoenolates have also been generated in situ for the hydroalkylation of cyclopropenes. nih.gov

Metal homoenolates derived from cyclopropanols are potent nucleophiles for a variety of intermolecular carbon-carbon bond-forming reactions, leading to the synthesis of β-functionalized ketones. researchgate.netelsevierpure.com

Reactions of Zinc Homoenolates: Zinc homoenolates have been utilized in several C-C bond-forming reactions. For instance, they participate in dimerization reactions to form cyclopentane-1,3-diols. oup.com They have also been used in palladium-catalyzed cross-coupling reactions with benzyl (B1604629) chlorides. researchgate.net Furthermore, the "enolized" form of zinc homoenolates can react with electrophiles like Morita–Baylis–Hillman (MBH) carbonates and alkylidenemalononitriles in β-functionalization reactions. acs.org

Reactions of Cobalt Homoenolates: Cobalt-catalyzed reactions of cyclopropanols with alkynes demonstrate the versatility of the resulting cobalt homoenolates in C-C bond formation. nih.govrsc.org Depending on the reaction conditions, these intermediates can undergo either β-alkenylation to form β-alkenyl ketones or participate in a [3+2] annulation to yield cyclopentenols. researchgate.netnih.govrsc.org The chemoselectivity of these reactions is highly dependent on the solvent used. researchgate.net

A summary of representative intermolecular C-C bond-forming reactions involving metal homoenolates derived from cyclopropanols is presented below.

| Metal | Electrophile | Product Type | Reference |

|---|---|---|---|

| Zinc | Another Homoenolate Molecule | Cyclopentane-1,3-diol | oup.com |

| Zinc (via "enolized homoenolate") | MBH Carbonates | Cyclopropyl-fused α-alkylidene-δ-valerolactone | acs.org |

| Zinc (via "enolized homoenolate") | Alkylidenemalononitriles | Annulated Cyclopropane | acs.org |

| Cobalt | Internal Alkynes | β-Alkenyl Ketone or Cyclopentenol | nih.govrsc.org |

| Palladium (from Zinc Homoenolate) | Benzyl Chlorides | β-Benzyl Ketone | researchgate.net |

While C-C bond formation is more common, metal homoenolates can also participate in carbon-heteroatom bond-forming reactions. For example, zinc homoenolates have been shown to react as carbonyl-electrophiles in the presence of nucleophilic amines to produce trans-cyclopropylamines with high diastereoselectivity. acs.org This demonstrates the amphoteric nature of these intermediates, capable of reacting as both nucleophiles and electrophiles. researchgate.net Copper-catalyzed amination of zinc homoenolates has also been reported as a notable example of C-N bond formation. nih.govrsc.org

Radical Ring-Opening Pathways

An alternative to homoenolate formation is the radical ring-opening of cyclopropanols. This pathway is typically initiated by a single-electron transfer (SET) process, leading to the formation of a β-keto radical. acs.org This radical species can then engage in various subsequent reactions.

The one-electron oxidation of cyclopropanols, often facilitated by a photocatalyst or a metal oxidant like Ag(I) or Mn(III), leads to the formation of a radical cation. acs.orgresearchgate.netnih.gov This radical cation readily undergoes ring-opening to generate a β-keto radical. researchgate.netresearchgate.net For 1-(4-methoxyphenyl)cyclopropanecarboxylic acid, oxidation leads to the formation of a radical cation or a radical zwitterion depending on the pH. acs.orgnih.gov This intermediate can then undergo further fragmentation. acs.orgnih.gov

The generation of β-keto radicals from cyclopropanols has been achieved using various catalytic systems. For example, AgNO₃ in combination with a reoxidant like (NH₄)₂S₂O₈ can catalytically generate β-keto radicals. scite.ai These radicals can then add to alkenes to form addition products. scite.ai Similarly, silver-catalyzed ring-opening and acylation of cyclopropanols with aldehydes have been used to synthesize 1,4-diones. nih.govbeilstein-journals.org Photochemical methods, including the use of decatungstate photocatalysis, can also facilitate the single-electron oxidation of cyclopropanols to generate β-keto radicals for subsequent C-C bond formation. chemrxiv.org

The table below summarizes selected examples of β-keto radical generation and their subsequent reactions.

| Oxidant/Catalyst | Reactant | Product Type | Reference |

|---|---|---|---|

| AgNO₃ / (NH₄)₂S₂O₈ | Alkenes | Addition Products | scite.ai |

| Ag(I) | Aldehydes | 1,4-Diketones | nih.govbeilstein-journals.org |

| Decatungstate (photocatalyst) | Electron-deficient Olefins | Distantly Functionalized Ketones | chemrxiv.org |

| Mn(III) | Vinyl Azides | 2-Azabicyclo[3.3.1]non-2-en-1-ols | researchgate.net |

| Cu(I) | Togni Reagent | β-Trifluoromethyl-substituted Ketones | nih.gov |

Tandem Radical Cyclization Cascade Reactions

Tandem radical cyclization cascade reactions initiated by the ring-opening of cyclopropanol (B106826) derivatives offer an efficient strategy for the synthesis of polycyclic systems. While specific studies focusing solely on 1-(4-methoxyphenyl)cyclopropanol are limited, research on analogous 1-arylcyclopropanols provides significant mechanistic insights. For instance, manganese(III)-mediated oxidative ring-opening of 1-arylcyclopropanols generates a β-keto radical. acs.org This reactive intermediate can be trapped by various radical acceptors, initiating a cascade of cyclization events to form complex heterocyclic structures such as phenanthridines and oxindoles. acs.orgrsc.org

The general mechanism commences with the single-electron oxidation of the cyclopropanol by a metal oxidant, like Mn(OAc)₃, to form a radical cation, which then undergoes ring-opening to produce the more stable β-keto radical. This radical can then participate in intra- or intermolecular additions to unsaturated systems, propagating the radical cascade until a termination step is reached, often through another single-electron transfer process. nih.gov

Silver-Catalyzed Oxidative Ring-Opening Reactions

Silver catalysts have proven effective in promoting the oxidative ring-opening of this compound derivatives, leading to the formation of valuable functionalized ketones. A notable example is the silver-promoted oxidative ring-opening/alkynylation of cyclopropanols with ethynylbenziodoxolones (EBX) to afford 4-yn-1-ones. organic-chemistry.org

This reaction is typically carried out under mild conditions using silver(I) nitrate (B79036) (AgNO₃) as the catalyst and potassium persulfate (K₂S₂O₈) as the oxidant. organic-chemistry.org The reaction demonstrates broad substrate compatibility. organic-chemistry.org A proposed radical mechanism suggests that the reaction is initiated by the silver-catalyzed generation of an alkyl radical intermediate from the cyclopropanol. This is followed by the generation of a vinyl radical and subsequent β-elimination to yield the final product. organic-chemistry.org Control experiments have shown that the reaction is suppressed by radical inhibitors, supporting the proposed radical pathway. organic-chemistry.org

A specific example involves the reaction of a this compound derivative with an ethynylbenziodoxolone in the presence of AgNO₃ and K₂S₂O₈ in dichloromethane (B109758) at 30°C, which proceeds to give the corresponding 4-yn-1-one in good yield.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| AgNO₃ (20 mol%) | K₂S₂O₈ (2 equiv) | CH₂Cl₂ | 30 | 16 | 81 |

| Table 1: Silver-Catalyzed Oxidative Ring-Opening/Alkynylation of a this compound derivative. organic-chemistry.org |

Electrophilic-Induced Ring Opening

The reaction of this compound with various electrophiles constitutes a major class of transformations, leading to a variety of ring-opened products. The electron-donating nature of the methoxy (B1213986) group on the phenyl ring can influence the regioselectivity of these reactions.

Protonic Acid-Catalyzed Ring Cleavage

The acid-catalyzed ring cleavage of cyclopropanols is a well-established process that typically proceeds through a protonated cyclopropane intermediate. In the case of this compound, protonation of the hydroxyl group followed by cleavage of a carbon-carbon bond in the three-membered ring leads to the formation of a stabilized carbocation. The stability of this carbocation is enhanced by the electron-donating 4-methoxyphenyl (B3050149) group. The regioselectivity of the ring opening is governed by the formation of the most stable carbocationic intermediate. While the general principles of acid-catalyzed ring-opening of epoxides and other strained rings are well-documented, specific kinetic data for the protonic acid-catalyzed ring cleavage of this compound are not extensively reported in the literature. rsc.org The products of such reactions are typically β-functionalized ketones, arising from the trapping of the carbocation by a nucleophile present in the reaction medium.

Lewis Acid Promoted Transformations

Lewis acids can also promote the ring-opening of this compound and its derivatives, often leading to different reactivity patterns compared to protonic acids. Lewis acids can coordinate to the hydroxyl group, facilitating the cleavage of a C-C bond to generate a zwitterionic intermediate. nih.govnih.gov These intermediates can then react with various nucleophiles or undergo rearrangements. For instance, Lewis acid-promoted cycloaddition reactions of donor-acceptor cyclopropanes with allylsilanes have been reported to produce cycloadducts and allylic products. nih.gov The choice of Lewis acid can significantly influence the outcome of the reaction. While general methodologies for Lewis acid-catalyzed transformations of cyclopropanes exist, detailed studies with extensive substrate tables specifically for this compound are limited.

Reactions with Electrophilic Halogenating Agents

Transition Metal-Catalyzed Ring Opening Reactions

Transition metals offer a powerful toolkit for the selective activation and functionalization of the C-C bonds in cyclopropanols. nih.govrsc.org Rhodium, in particular, has been extensively used to catalyze the ring-opening of these strained rings.

Rhodium(III)-catalyzed coupling of arenes with cyclopropanols via C-H activation and ring-opening provides an efficient route to β-aryl ketones. acs.org These reactions often exhibit broad substrate scope, with various substituted arenes and cyclopropanols participating effectively. acs.orgacs.org The mechanism is proposed to involve the initial C-H activation of the arene by the Rh(III) catalyst, followed by coordination of the cyclopropanol and subsequent ring-opening. Reductive elimination then furnishes the final product and regenerates the active catalyst. acs.org

For example, the Rh(III)-catalyzed reaction of various quinoline-8-carbaldehydes with 1-aryl- and 1-alkyl-substituted cyclopropanols can lead to the divergent synthesis of multisubstituted cyclopentenones and 1,4-diketones. acs.org The product selectivity is controlled by the nature of the substituent on the cyclopropanol. acs.org

| Rhodium Catalyst | Oxidant | Additive | Solvent | Product Type | Yield (%) |

| [CpRhCl₂]₂ | Ag₂CO₃ | NaOAc | TFE | Cyclopentenone | 31-89 |

| [CpRhCl₂]₂ | Ag₂CO₃ | NaOAc | TFE | 1,4-Diketone | 18-76 |

| Table 2: Rhodium-Catalyzed Divergent Synthesis using Cyclopropanol Derivatives. acs.orgacs.org |

Iridium catalysts have also been employed in the C-C bond cleavage of cyclopropane derivatives. Photoredox-catalyzed ring-opening of arylcyclopropanes using an iridium photocatalyst enables the construction of sterically congested C-O and C-N bonds. nih.gov The reaction proceeds via a single-electron oxidation of the arylcyclopropane to a radical cation, which then undergoes nucleophilic attack. nih.gov

Palladium-Catalyzed Ring Opening/Isomerization Processes

Palladium catalysts are effective in promoting the ring-opening and isomerization of cyclopropyl (B3062369) ketones. For instance, the palladium-catalyzed reaction of aryl cyclopropyl ketones can stereoselectively yield (E)-1-arylbut-2-en-1-ones. rsc.org This transformation highlights the ability of palladium to induce C-C bond cleavage in the cyclopropane ring, followed by isomerization to a more stable unsaturated ketone. The stereoselectivity of the reaction, exclusively forming the E-isomer, is a key feature of this catalytic system. rsc.org

In a different application, palladium catalysis has been employed in the enantioselective sequential ring-opening/cross-coupling of cyclobutanones, a related strained ring system. This process involves the formation of a transient σ-alkylpalladium complex which can be trapped intermolecularly. nih.gov While this example does not directly involve this compound, the underlying principles of palladium-catalyzed C-C bond activation in strained rings are relevant. Furthermore, palladium-catalyzed cascade reactions of vinyl-substituted donor-acceptor cyclopropanes with salicylaldehydes have been developed to synthesize benzoxepins. nih.gov This reaction proceeds through ring-opening, Horner-Wadsworth-Emmons olefination, and subsequent O-allylation. nih.gov

Table 1: Palladium-Catalyzed Reactions of Cyclopropyl Derivatives

| Catalyst System | Substrate | Product | Key Features |

|---|---|---|---|

| Pd(OAc)₂/PCy₃ | Aryl cyclopropyl ketones | (E)-1-Arylbut-2-en-1-ones | Stereoselective formation of the E-isomer rsc.org |

| Palladium complex | Cyclobutanones and aryl halides | Chiral indanones | Enantioselective, forms C3-quaternary stereocenters nih.gov |

| Palladium complex | Vinylcyclopropanes and salicylaldehydes | Benzoxepins | Cascade reaction, (4+3) cyclocondensation nih.gov |

Copper-Catalyzed Ring-Opening (e.g., Trifluoromethylation, Conjugate Addition)

Copper catalysts have proven to be highly effective in the ring-opening trifluoromethylation of cyclopropanols. This reaction provides a direct route to β-trifluoromethyl ketones, which are important structural motifs in medicinal chemistry. rsc.orgrsc.org The reaction typically employs a copper(I) catalyst, such as Cu(CH₃CN)₄PF₆, and a trifluoromethylating agent like the Togni reagent. rsc.org The process is believed to proceed through a radical mechanism, as evidenced by radical trapping experiments. rsc.orgresearchgate.net

The scope of this copper-catalyzed transformation is broad, tolerating various functional groups on the cyclopropanol substrate. rsc.org An enantioselective variant of this reaction has also been developed, utilizing a chiral bisoxazoline ligand in conjunction with a copper catalyst to afford β-CF₃ ketones with high enantioselectivity. researchgate.net This asymmetric transformation relies on the enantioselective trapping of a benzylic radical intermediate by a reactive (L*)CuIICF₃ species. researchgate.net

Table 2: Copper-Catalyzed Ring-Opening Trifluoromethylation of Cyclopropanols

| Copper Catalyst | Trifluoromethylating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Cu(CH₃CN)₄PF₆ | Togni reagent | β-trifluoromethyl ketone | up to 82% | rsc.org |

| Chiral Diamine Ligand/Cu | Togni reagent | Enantioenriched β-CF₃ ketones | Good yields, excellent enantioselectivities | researchgate.net |

Nickel-Catalyzed Denitrogenative Cross-Coupling

Nickel catalysis has enabled novel cross-coupling reactions involving the ring-opening of cyclopropanols. A notable example is the denitrogenative cross-coupling of benzotriazinones with cyclopropanols. nih.gov This reaction provides a convenient route to β-(o-amido)aryl ketones from readily available starting materials, achieving good yields. nih.gov The field of nickel-catalyzed cross-coupling is rapidly expanding due to the low cost and unique reactivity of nickel. ucla.edu

Mechanistic studies on related nickel-catalyzed cross-electrophile coupling reactions of 1,3-diols for the synthesis of cyclopropanes have provided insights into the reaction pathways. These studies suggest the in situ formation of a 1,3-diiodide intermediate, followed by a nickel-catalyzed cycle involving halogen atom transfer to generate a Ni(I) species and an alkyl radical. nih.gov While this specific example focuses on cyclopropane formation, the fundamental steps of nickel-catalyzed C-C bond formation are relevant to the cross-coupling of cyclopropanols. The development of new ligands, such as monodentate phosphines with 3,5-disubstituted aryl groups, has further enhanced the activity of nickel catalysts in challenging cross-coupling reactions. ucla.edu

Table 3: Nickel-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrates | Product | Key Features |

|---|---|---|---|

| Denitrogenative Cross-Coupling | Benzotriazinones and Cyclopropanols | β-(o-amido)aryl ketones | Convenient synthesis from readily available materials nih.gov |

| Asymmetric Denitrogenative Transannulation | 1,2,3-Benzotriazinones and Alkynes | Axially Chiral C-N Atropisomers | Excellent enantioselectivities and regioselectivities acs.orgacs.org |

Iron-Catalyzed Multi-Component Ring-Opening Reactions

Iron catalysts offer an economical and environmentally friendly option for promoting multi-component reactions involving the ring-opening of cyclopropanols. One such process is the iron-catalyzed three-component reaction of cyclopropanols with alkenes and N-heteroarenes. acs.orgnih.gov This protocol allows for the regioselective introduction of both a β-carbonyl moiety and an N-heteroarene group across the double bond of the alkene, leading to 5-heteroarene ketones. acs.org The mechanism involves the formation of a β-carbonyl alkyl radical from the ring-opening of the cyclopropanol, which then adds across the alkene, followed by heteroaryl C(sp²)-H functionalization. acs.orgnih.gov

Another iron-catalyzed three-component reaction involves cyclopropanols, alkenes, and tert-butyl hydroperoxide (TBHP), yielding 5-oxo peroxides. nih.govacs.org This reaction incorporates a β-carbonyl fragment and a peroxy unit across the C=C double bond. nih.govacs.org Additionally, an iron(III)-catalyzed tandem ring-opening/1,6-conjugate addition of cyclopropanols to p-quinone methides has been developed to synthesize γ,γ-diaryl ketones with high functional group tolerance. rsc.org

Table 4: Iron-Catalyzed Multi-Component Ring-Opening Reactions of Cyclopropanols

| Co-reactants | Product | Key Features | Reference |

|---|---|---|---|

| Alkenes and N-Heteroarenes | 5-Heteroarene Ketones | Regioselective, C(sp²)-H functionalization | acs.orgnih.gov |

| Alkenes and TBHP | 5-Oxo Peroxides | Facile access to functionalized peroxides | nih.govacs.org |

| p-Quinone Methides | γ,γ-Diaryl Ketones | Tandem ring-opening/1,6-conjugate addition | rsc.org |

Cobalt-Catalyzed Intermolecular Coupling with Unsaturated Substrates

Cobalt catalysts have been shown to promote the divergent ring-opening coupling of cyclopropanols with internal alkynes. nih.gov This reaction can selectively produce either β-alkenyl ketones or multisubstituted cyclopentenol derivatives, with the solvent playing a crucial role in controlling the chemoselectivity. nih.gov The reaction likely proceeds through a cobalt homoenolate intermediate, which is a shared feature of both reaction pathways. nih.gov This method offers a unique approach to γ,δ-unsaturated ketones and cyclopentenols, featuring broad substrate scope and high stereo- and regioselectivity. nih.gov

Furthermore, a diastereo- and enantioselective hydroalkylation of cyclopropenes using a cobalt-homoenolate generated in situ from the ring-opening of cyclopropanols has been reported. nih.gov This process, facilitated by a chiral phosphine-cobalt complex, allows for the direct introduction of functionalized alkyl groups onto the cyclopropane motif, yielding multi-substituted cyclopropanes with high diastereo- and enantioselectivity. nih.gov

Table 5: Cobalt-Catalyzed Intermolecular Coupling of Cyclopropanols

| Unsaturated Substrate | Product | Selectivity Control | Key Intermediate |

|---|---|---|---|

| Internal Alkynes | β-Alkenyl Ketones or Cyclopentenols | Solvent | Cobalt Homoenolate nih.gov |

| Cyclopropenes | Multi-substituted Cyclopropanes | Chiral Phosphine (B1218219) Ligand | Cobalt Homoenolate nih.gov |

Rhodium-Catalyzed C-H Activation/C-C Cleavage Cascades

Rhodium catalysts are highly effective in mediating C-H activation and subsequent C-C bond cleavage of cyclopropanols. The coupling of arenes with cyclopropanols via Rh(III)-catalyzed C-H activation and ring-opening provides an efficient route to β-aryl ketones. acs.org This strategy has been extended to include benzylic C-H bonds. acs.org A proposed mechanism for a related Rh(III)-catalyzed divergent synthesis of cyclopentenones and 1,4-diketones from quinoline-8-carbaldehydes and cyclopropanols involves the formation of a Rh(III) alkoxide, C-C bond cleavage, β-hydride elimination, migratory insertion, and reductive elimination. acs.org

In a different transformation, rhodium(I) catalysts enable the proximal-selective C-C bond activation and hydroboration of N-Piv-substituted cyclopropylamines, leading to γ-amino boronates. nih.govrsc.org Mechanistic studies, including DFT calculations, have elucidated the preferred pathway for this transformation. nih.gov Furthermore, rhodium(III) catalysis can achieve a C-H/C-C activation sequence using vinylcyclopropanes as versatile synthons in direct C-H allylation reactions. rsc.org This reaction proceeds through a novel ring-opening mode of vinylcyclopropanes involving a facile β-carbon elimination. rsc.org The enantioselective silylation of cyclopropyl C-H bonds has also been achieved using a rhodium catalyst with a chiral bisphosphine ligand. nih.gov

Table 6: Rhodium-Catalyzed Reactions of Cyclopropanol Derivatives

| Reaction Type | Substrates | Product | Key Features |

|---|---|---|---|

| C-H Activation/Ring Opening | Arenes and Cyclopropanols | β-Aryl Ketones | High efficiency and selectivity acs.org |

| C-H/C-C Activation | Quinoline-8-carbaldehydes and Cyclopropanols | Cyclopentenones or 1,4-Diketones | Substrate-controlled divergent synthesis acs.orgacs.org |

| C-C Activation/Borylation | N-Piv-Substituted Cyclopropylamines and HBpin | γ-Amino Boronates | Proximal-selective C-C bond cleavage nih.govrsc.org |

| C-H/C-C Activation | Arenes and Vinylcyclopropanes | Allylated Arenes | Novel ring-opening of vinylcyclopropanes rsc.org |

| C-H Silylation | Cyclopropylmethanols and Diethylsilane | Enantioenriched Oxasilolanes | Enantioselective C-H bond functionalization nih.gov |

Intramolecular Rearrangement Processes

Beyond metal-catalyzed reactions, cyclopropanol derivatives can undergo intramolecular rearrangements. For instance, photo-induced intramolecular dearomative [5 + 4] cycloaddition of naphthalene-derived vinylcyclopropanes has been reported. nih.gov This reaction, proceeding via a triplet photosensitizer, constructs polycyclic molecules containing a highly strained nine-membered ring with an E-olefin. nih.gov Computational studies have been employed to understand the favorable formation of the thermodynamically less stable isomers. nih.gov

Another example involves the intramolecular dearomative [5 + 2] cycloaddition of indole-tethered vinylcyclopropanes, which affords polycyclic indolines containing a seven-membered ring with a Z-olefin. nih.gov These intramolecular processes highlight the utility of the strained cyclopropane ring in facilitating complex skeletal reorganizations to access unique and challenging molecular architectures.

Stereochemical Control in Transformations of 1 4 Methoxyphenyl Cyclopropanol Derivatives

Enantioselective Transformations

Enantioselective transformations are processes that produce one enantiomer of a chiral product in excess over the other. For derivatives of 1-(4-methoxyphenyl)cyclopropanol, this is often achieved through catalytic asymmetric reactions where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product from a prochiral or racemic starting material. rsc.orgyoutube.com

The ring-opening of cyclopropanols is a powerful method for generating β-functionalized ketones. When applied asymmetrically, this strategy provides access to valuable chiral ketones from readily available racemic or achiral cyclopropanols. nih.gov A significant challenge in these reactions is managing the highly reactive alkyl radical or organometallic intermediates formed upon ring-opening to ensure they engage in the desired asymmetric bond formation rather than undesired side reactions like homo-coupling. nih.gov

One prominent strategy involves a dual-catalysis system combining photoredox and nickel catalysis for the asymmetric β-arylation of cyclopropanols. nih.gov In this approach, a chiral ligand coordinates to the nickel catalyst, creating a chiral environment that influences the enantioselectivity of the C-C bond-forming reductive elimination step. This method provides a robust pathway to chiral β-aryl ketones from aryl bromides and cyclopropanols at room temperature. nih.gov

Cobalt catalysis has also emerged as a potent tool for the enantioselective ring-opening of cyclopropanols. Yoshikai and co-workers demonstrated the first cobalt-catalyzed enantioselective ring-opening of 1-phenylcyclopropanol and its addition to alkynes to form chiral cyclopentenols. rsc.org This transformation proceeds via the formation of a cobalt homoenolate, with asymmetric induction achieved through the use of a chiral phosphine (B1218219) ligand. rsc.org Similarly, copper-mediated radical ring-opening pathways have been developed for the asymmetric trifluoromethylation and cyanation of racemic aryl-substituted cyclopropanols, yielding chiral β-CF3 and β-CN ketones with high enantioselectivity. nih.gov

The table below summarizes key findings in the asymmetric catalytic ring-opening of cyclopropanol (B106826) derivatives.

| Catalyst System | Chiral Ligand | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Ref |

| Ni/Photoredox | Chiral Bioxazoline | Racemic Aryl Cyclopropanol | β-Aryl Ketone | Varies | High | nih.gov |

| Co/Phosphine | (R,R)-bdpp | 1-Phenylcyclopropanol | Chiral Cyclopentenol (B8032323) | up to 99 | up to 94 | rsc.org |

| Cu(I) | Chiral Phosphine | Racemic Aryl Cyclopropanol | β-CF3/β-CN Ketone | Good | High | nih.gov |

| Cu(II)/TOX | Donor-Acceptor Cyclopropane (B1198618) | γ-Hydroxybutyric Acid Derivative | 70-93 | 79-99 | nih.gov |

The choice of chiral ligand is paramount in asymmetric catalysis, as it is the primary source of stereochemical information. youtube.com The ligand binds to the metal center, forming a well-defined chiral pocket that dictates the facial selectivity of substrate binding and subsequent reaction. rsc.orgresearchgate.net

In the cobalt-catalyzed hydroalkylation of cyclopropenes with cyclopropanols, the Meng group found that the (R,R)-Et-DUPHOS ligand was highly effective across a broad range of substrates. rsc.org Similarly, for the cobalt-catalyzed synthesis of cyclopentenols, the Yoshikai group identified the (R,R)-bdpp ligand as superior for achieving excellent enantioselectivity. rsc.org The structural features of these phosphine ligands, including their bite angle, steric bulk, and electronic properties, are crucial for creating the optimal catalytic environment.

In copper-catalyzed asymmetric ring-opening reactions of donor-acceptor cyclopropanes, trisoxazoline (TOX) ligands have proven effective. nih.gov The C2-symmetric structure of these ligands coordinates to the Cu(II) center, effectively shielding one face of the reactive intermediate and allowing the nucleophile to attack from the less hindered face, leading to high enantioselectivity. The specific variant of the ligand, such as Cy-TOX, can be optimized to maximize stereochemical control. acs.org The development of new chiral ligands is essential for expanding the scope and improving the efficiency of these enantioselective transformations. rsc.org

| Catalyst | Chiral Ligand | Reaction Type | Product ee (%) | Ref |

| Cobalt | (R,R)-Et-DUPHOS | Hydroalkylation | High | rsc.org |

| Cobalt | (R,R)-bdpp | Cyclopentenol Synthesis | up to 94 | rsc.org |

| Copper(II) | Cy-TOX | H2O Nucleophilic Ring Opening | up to 95 | acs.org |

| Zinc | Chiral Aminoalcohol | Conjugate Addition | High | rsc.org |

Diastereoselective Reactions

Diastereoselective reactions create a specific diastereomer of a product that has multiple stereocenters. Unlike enantioselective catalysis on achiral substrates, these reactions often rely on a pre-existing stereocenter within the substrate to direct the formation of a new stereocenter. rsc.orgelsevierpure.com

Substrate control is a powerful strategy wherein the inherent chirality of the starting material dictates the stereochemical outcome of a reaction. researchgate.netresearchgate.net In the context of this compound derivatives, a chiral auxiliary or a directing group attached to the cyclopropane ring can effectively control the facial selectivity of incoming reagents. nih.gov

A notable example is the diastereoselective carbocupration of alkoxy-functionalized cyclopropene (B1174273) derivatives. nih.gov The reaction, followed by trapping the resulting cyclopropylcopper species with an electrophile, affords tetrasubstituted cyclopropanols with high diastereoselectivity. The existing alkoxy group can chelate with the copper reagent, directing the carbocupration to the syn-face of the ring. This substrate-reagent interaction forces the subsequent electrophilic trapping to occur from the opposite face, thus setting two new stereocenters relative to the first one in a predictable manner. nih.gov

Similarly, the rigidity of the cyclopropyl (B3062369) core in alkenyl cyclopropyl carbinol derivatives allows for highly diastereoselective reactions on a distal alkenyl moiety. nih.gov The carbinol group can direct Simmons-Smith cyclopropanation or vanadium-catalyzed epoxidation reactions to one face of the double bond, yielding bicyclopropanes or cyclopropyl oxiranes as single diastereomers. nih.gov This demonstrates that the cyclopropyl ring acts as an effective platform for transmitting stereochemical information over several bonds. nih.gov

| Substrate Feature | Reagent | Reaction Type | Diastereomeric Ratio (dr) | Ref |

| Alkoxy-functionalized cyclopropene | Organocopper | Carbocupration/Oxidation | High | nih.gov |

| Alkenyl cyclopropyl carbinol | Diiodomethane/Diethylzinc (B1219324) | Simmons-Smith Cyclopropanation | Single diastereomer | nih.gov |

| Alkenyl cyclopropyl carbinol | tBuOOH / VO(acetoacetonate)2 | Epoxidation | Single diastereomer | nih.gov |

| Chiral oxazolidinone auxiliary | Grignard Reagent | Michael Addition | up to 99:1 | researchgate.net |

Stereoretentive Transformations of Cyclopropanol Scaffolds

Stereoretentive transformations are those in which the configuration of a stereocenter in the starting material is preserved in the product. This type of control is crucial when a pre-existing, enantiomerically pure stereocenter must be maintained throughout a synthetic sequence.

A classic method for preparing enantiopure cyclopropanols that proceeds with retention of configuration is the Baeyer-Villiger oxidation of enantiopure cyclopropyl ketones. rsc.orgnih.gov This oxidation inserts an oxygen atom adjacent to the carbonyl group without disturbing the stereocenters on the cyclopropane ring, thus preserving the enantiomeric purity of the starting ketone. rsc.org

Functional group interconversions using enantiopure organoboron derivatives of cyclopropane also occur with retention of configuration. Oxidation of these precursors under mild conditions yields the corresponding cyclopropanol while keeping the original stereochemistry intact. rsc.org Furthermore, certain radical reactions can proceed with stereoretention. For example, a fast stereoretentive hydrogen atom transfer (HAT) has been observed in transformations of cyclopropane derivatives, demonstrating that even pathways involving radical intermediates can, under kinetic control, preserve stereochemical integrity. acs.org

Chirality Transfer Mechanisms in Cyclopropanol Reactions

Chirality transfer refers to mechanisms where stereochemical information is relayed from one part of a molecule to another, often during a bond-breaking or bond-forming event. nih.gov In reactions of cyclopropanol derivatives, this can occur when the stereocenter of the cyclopropanol itself directs the stereochemistry of a newly formed center in the product, even after ring cleavage.

For instance, in the enantioselective cobalt-catalyzed ring-opening of cyclopropanols and their subsequent addition to strained alkenes, the initial formation of a β-keto radical might seem to risk racemization. rsc.org However, the chiral ligand environment can stabilize a specific conformation of this intermediate, allowing the subsequent bond formation to occur with high stereoselectivity. In this scenario, the chirality is effectively transferred from the catalyst-ligand complex to the product.

A more direct form of chirality transfer occurs when an existing stereocenter within the cyclopropanol substrate influences the stereochemical outcome of a remote reaction. A conceptually novel 1,2-chirality transfer has been described for the synthesis of bicyclic cyclopropane derivatives. nih.gov This process involves a hyperconjugative interaction in an excited state that differentiates between two diastereotopic groups, leading to a stereoselective reaction. After the key bond formation, the original stereocenter is destroyed, but its stereochemical information has been successfully transferred to the newly formed cyclopropane ring. nih.gov Such mechanisms highlight the subtle and powerful ways that stereochemistry can be controlled and manipulated in complex organic transformations.

Theoretical and Computational Investigations of 1 4 Methoxyphenyl Cyclopropanol and Cyclopropanol Derivatives

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is frequently employed to predict geometries, bond energies, and other molecular properties. For cyclopropanol (B106826) derivatives, DFT calculations confirm the significant ring strain inherent in the three-membered ring, characterized by C-C bond angles compressed to approximately 60° from the ideal 109.5° for sp³ hybridized carbons. harvard.edu This strain is a major driving force for the ring-opening reactions that characterize their chemistry. nih.govbohrium.com

DFT studies on aryl-substituted cyclopropanes elucidate the influence of the substituent on the molecule's geometry and electronic properties. The 4-methoxyphenyl (B3050149) group, an electron-donating group, can influence the bond lengths and charge distribution within the cyclopropane (B1198618) ring through resonance and inductive effects. Calculations can reveal the optimized geometry, including the dihedral angle between the phenyl ring and the cyclopropane ring, which affects the degree of π-conjugation. While specific DFT data for 1-(4-methoxyphenyl)cyclopropanol is not abundant in publicly indexed literature, calculations on analogous systems provide a clear picture of the expected structural parameters. For instance, studies on related chalcone (B49325) derivatives have utilized the B3LYP hybrid functional with the 6-311++G(d,p) basis set to examine structural and electronic properties. niscpr.res.in

Table 1: Representative Predicted Molecular Parameters for Aryl-Substituted Cyclopropanols from DFT Studies Note: This table presents typical values based on DFT calculations of similar structures; specific values for this compound require dedicated computation.

| Parameter | Description | Typical Calculated Value |

| C1-C2 Bond Length | Bond within the cyclopropane ring | ~1.51 Å |

| C-O Bond Length | Bond of the hydroxyl group | ~1.43 Å |

| C-C-C Angle | Internal angle of the cyclopropane ring | ~60° |

| C-O-H Angle | Angle of the hydroxyl group | ~108° |

| Ring Strain Energy | Energy associated with the strained ring | ~29 kcal/mol harvard.edu |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a virtual laboratory to map out the potential energy surfaces of chemical reactions. This allows for the detailed elucidation of reaction mechanisms, including the identification of transient intermediates and the calculation of energy barriers that control reaction rates and outcomes. escholarship.org

The ring-opening of cyclopropanols can proceed through various mechanisms, often dictated by the reagents and reaction conditions. DFT calculations have been instrumental in evaluating the feasibility of these different pathways. rsc.org For instance, in metal-catalyzed reactions, proposed intermediates such as cobalt or palladium homoenolates have been computationally modeled to support their role in the catalytic cycle. rsc.org DFT studies can calculate the Gibbs free energy of activation for key steps, such as the initial ring-opening, migratory insertion of other reactants, and final product formation, thus explaining the observed product distribution. rsc.orgnih.govacs.org

In other transformations, radical or ionic intermediates are proposed. Preliminary mechanistic studies on the copper(I)-catalyzed ring-opening cyanation of cyclopropanols suggest the involvement of a free radical process. nih.gov Similarly, silver-catalyzed oxidations may proceed via radical intermediates. nih.gov Computational studies can assess the relative stabilities of these species and the transition states leading to their formation. A transition state is confirmed by frequency calculations, which should yield a single imaginary frequency corresponding to the motion along the reaction coordinate. e-journals.in

Table 2: Computationally Investigated Intermediates in Cyclopropanol Reactions

| Intermediate Type | Reaction Context | Computational Method | Key Findings |

| Metal Homoenolate | Cobalt-catalyzed coupling with alkynes rsc.org | DFT | Feasible intermediate in the catalytic cycle. rsc.org |

| Protonated Cyclopropane | Acid-catalyzed acetylation researchgate.net | DFT | Proposed to explain product formation over a conventional carbonium ion mechanism. researchgate.net |

| Radical Anion | Reductive ring-opening beilstein-journals.org | DFT | Formed by electrochemical one-electron opening of the cyclopropane ring. beilstein-journals.org |

| Carbocation | Hydrolysis/Rearrangement | Ab initio / DFT | Stability is highly dependent on substituents. ru.nl |

The reaction environment can dramatically alter the course of a chemical transformation. Computational models are crucial for understanding these effects at a molecular level.

Solvent effects are often modeled using either implicit or explicit solvent models. numberanalytics.comrsc.org Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is useful for understanding how the solvent's polarity stabilizes or destabilizes reactants, products, and transition states. wikipedia.orgchemrxiv.org Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but necessary for reactions where specific solvent-solute interactions, like hydrogen bonding, are critical. rsc.org DFT studies have shown that the choice of solvent can be a major factor in controlling the chemoselectivity between different reaction pathways, such as β-alkenylation and [3+2] annulation in the cobalt-catalyzed coupling of cyclopropanols. rsc.org

Steric considerations also play a vital role in determining reaction selectivity. DFT calculations can quantify the steric hindrance in transition states. For example, in reactions involving nucleophilic attack or the approach of a bulky catalyst, different pathways may have significantly different activation energies due to steric clashes. nih.govacs.org Computational studies on related cyclopropane reactions have demonstrated that steric hindrance between substituents on the reactant and the catalyst can dictate diastereoselectivity by favoring the transition state with lower steric repulsion. nih.govacs.orgnih.gov

Electronic Effects of the 4-Methoxyphenyl Group on Reactivity

The 4-methoxyphenyl substituent is an electron-donating group due to the +R (resonance) effect of the methoxy (B1213986) group, which is stronger than its -I (inductive) effect. This electronic character has a profound influence on the reactivity of the cyclopropanol ring.

Aryl-substituted tertiary cyclopropanols possess the unique ability to form photoactive electron donor-acceptor (EDA) complexes with electron-deficient molecules. chemrxiv.org The electron-rich 4-methoxyphenyl group significantly enhances the electron-donating ability of the cyclopropanol, facilitating the formation of these EDA complexes. Upon irradiation with UV light, a photoinduced charge transfer can occur within the complex, leading to the homolytic cleavage of the cyclopropane ring and the formation of a radical cation intermediate. chemrxiv.org The rate of this process is enhanced by the presence of the electron-donating group which stabilizes the resulting positive charge. Electrochemical methods can also be used to generate electrophilic alkene radical cations via anodic oxidation, which can then undergo further reactions. acs.org The stability of this radical cation, influenced by the 4-methoxyphenyl group, will directly affect the kinetics of its subsequent decay and reaction pathways.

In many ring-opening reactions, particularly under acidic or electrophilic conditions, carbocationic intermediates are formed. The stability of these intermediates is a key factor determining the reaction rate and pathway. The 4-methoxyphenyl group is exceptionally effective at stabilizing an adjacent carbocation. This stabilization arises from two primary electronic effects:

Resonance (+R Effect): The lone pair of electrons on the methoxy group's oxygen atom can be delocalized into the phenyl ring and, subsequently, to the carbocationic center through the π-system. This delocalization spreads the positive charge over a larger area, significantly stabilizing the intermediate.

Inductive Effect (-I Effect): The oxygen atom is more electronegative than carbon and exerts a weak electron-withdrawing inductive effect, but this is overwhelmingly outweighed by the powerful resonance effect.

Computational studies on carbocations confirm that electron-donating substituents greatly increase their stability. ru.nl This stabilization is not only due to electronic interactions within the cation itself but also because substituents can introduce steric strain in the parent molecule, which is relieved upon formation of the planar carbocation. ru.nl The stabilization of a cationic transition state or intermediate by the aryl group can lead to a significant rate enhancement compared to unsubstituted or electron-withdrawn analogues. nih.govnih.gov

Table 3: Electronic Effects of the 4-Methoxyphenyl Group on Intermediates

| Effect | Intermediate Type | Mechanism of Stabilization | Consequence on Reactivity |

| Electron-Donating | Radical Cation | Lowers ionization potential, facilitates EDA complex formation. chemrxiv.org | Enhances rate of photoinduced/electrochemical ring-opening. |

| Resonance (+R) | Carbocation | Delocalization of oxygen lone pair and π-electrons into the empty p-orbital of the carbocation. | Greatly stabilizes the intermediate, accelerating reaction rates. nih.govnih.gov |

| Hyperconjugation | Carbocation | Interaction of the Walsh orbitals of the cyclopropane ring with the empty p-orbital. researchgate.net | Contributes to the overall stability of the cationic intermediate. |

Analysis of Cyclopropane Ring Strain and its Contribution to Reactivity

The three-membered ring of cyclopropanol and its derivatives is characterized by significant inherent strain, which is a primary determinant of their chemical behavior. This strain arises from the deviation of the internal C-C-C bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. In cyclopropane, these angles are constrained to 60°, leading to substantial angle strain and torsional strain from the eclipsing of hydrogen atoms. nih.govmdpi.comnih.gov This accumulation of strain energy, often referred to as Baeyer strain, renders the cyclopropane ring thermodynamically unstable compared to acyclic analogues or larger cycloalkanes.

Computational chemistry, particularly through quantum mechanical methods like Density Functional Theory (DFT), has become an indispensable tool for quantifying this strain and understanding its influence on molecular properties and reactivity. nih.govresearchgate.net The strain energy (SE) of the parent cyclopropane is calculated to be approximately 28.6 kcal/mol. acs.org This value represents the excess energy stored within the molecule due to its constrained geometry and serves as a powerful thermodynamic driving force for reactions that lead to the opening of the three-membered ring. researchgate.net

The introduction of substituents onto the cyclopropane ring can significantly modulate its strain energy and electronic properties. In the case of this compound, the ring is substituted with a hydroxyl (-OH) group and a 4-methoxyphenyl group. The 4-methoxyphenyl group acts as an electron-donating group (donor) through resonance, while the hydroxyl group can also function as a donor. This donor-acceptor substitution pattern, common in activated cyclopropanes, polarizes the distal C-C bond of the ring, making it more susceptible to cleavage. researchgate.netdigitellinc.com

Computational studies on various substituted cyclopropanes have provided quantitative insights into these effects. For example, the introduction of a carbonyl group, as in cyclopropanone (B1606653), dramatically increases the strain energy to approximately 49 kcal/mol. acs.org Conversely, other heteroatoms can lead to a decrease in strain energy. acs.org While specific computational data on the strain energy of this compound is not extensively documented, the principles derived from related systems are directly applicable. The electronic push from the methoxyphenyl group and the hydroxyl group is expected to weaken the C1-C2/C1-C3 bonds, thereby lowering the activation barrier for ring-opening reactions.

The high ring strain directly contributes to the enhanced reactivity of cyclopropanol derivatives, which readily undergo a variety of ring-opening transformations not observed in less strained systems. grafiati.comnih.gov These reactions are often initiated by electrophiles, Lewis acids, or through radical pathways, and they all leverage the release of the inherent ring strain as a thermodynamic driving force. researchgate.net For instance, the isomerization of cyclopropanols can occur via a reversible ring-opening to form a β-titanaketone intermediate in the presence of titanium alkoxides.

Theoretical calculations have been instrumental in elucidating the mechanisms of these reactions. DFT calculations can map the potential energy surface of a reaction, identifying transition states and calculating activation energy barriers. Studies on the ring-opening of cyclopropyl (B3062369) radicals have shown that substituents can drastically alter the kinetics of the process. An amino substituent, for example, was found to significantly lower the kinetic barrier for ring-opening, highlighting the profound electronic influence of substituents on the reactivity of the cyclopropane ring. grafiati.com This principle underscores the expected high reactivity of this compound, where the electron-donating substituents are poised to stabilize the transition state of ring-cleavage, whether by heterolytic or homolytic mechanisms.

Table 1: Comparison of Strain Energies in Cyclic Compounds

| Compound | Strain Energy (kcal/mol) | Reference |

|---|---|---|

| Cyclopropane | 28.6 | acs.org |

| Cyclobutane | 26.8 | |

| Cyclopentane | 7.4 | nih.gov |

| Cyclohexane | 2.2 | acs.org |

| Cyclopropanone | 49.0 | acs.org |

| Oxiranone (α-lactone) | 47.0 | acs.org |

| Aziridinone (α-lactam) | 55.0 | acs.org |

Applications in Organic Synthesis Utilizing 1 4 Methoxyphenyl Cyclopropanol As a Versatile Synthetic Building Block

Synthesis of β-Functionalized Carbonyl Compounds

The ring-opening of 1-(4-methoxyphenyl)cyclopropanol is a cornerstone strategy for preparing β-functionalized carbonyl compounds. acs.org The strained cyclopropane (B1198618) ring readily cleaves, typically initiated by an electrophile, radical, or transition metal catalyst, to generate a homoenolate equivalent or a related reactive intermediate. This intermediate can then be trapped by a variety of reagents to install a functional group at the β-position relative to the newly formed carbonyl. This approach offers a powerful alternative to traditional methods like Michael additions to α,β-unsaturated ketones. acs.orgnih.gov

The versatility of cyclopropanol (B106826) ring-opening is particularly evident in the synthesis of a wide range of substituted ketones.

β-CF3 Ketones: The introduction of a trifluoromethyl (CF3) group can significantly alter the biological and chemical properties of a molecule. A copper-catalyzed electrophilic trifluoromethylation of cyclopropanols has been developed to efficiently synthesize β-CF3 substituted ketones. nih.gov This method utilizes an electrophilic CF3 source and demonstrates good functional group tolerance under mild conditions. nih.gov For instance, the reaction of this compound with Togni's reagent in the presence of a copper catalyst yields the corresponding β-trifluoromethyl ketone in high yield. This transformation is significant as it provides access to valuable CF3-containing compounds that are otherwise difficult to prepare. nih.gov

γ-Keto Sulfones: These motifs are present in various biologically active molecules and are valuable synthetic intermediates. rsc.orgnih.gov Several methods have been established for the synthesis of γ-keto sulfones from cyclopropanols. One approach involves a metal-free, three-component reaction between a cyclopropanol, DABCO·(SO2)2 (a sulfur dioxide surrogate), and an alkyl halide. uq.edu.auresearchgate.net This reaction proceeds through the in-situ generation of a γ-keto sulfinate intermediate, which then undergoes nucleophilic substitution. uq.edu.au Another strategy employs a Brønsted acid like HBF4 to promote the conjugate addition of sulfinamides to the intermediate formed from the cyclopropanol ring-opening. nih.gov A copper-catalyzed oxidative sulfonylation using sulfinate salts as the sulfonylation reagent also provides an effective route. rsc.org

Table 1: Synthesis of 3-(tert-Butylsulfonyl)-1-(4-methoxyphenyl)propan-1-one

| Reactants | Catalyst/Promoter | Solvent | Time (h) | Yield (%) | Ref. |

|---|

While the synthesis of ketones from cyclopropanols is more common, methods for preparing aldehydes have also been explored. Acid-promoted ring-opening reactions can lead to the formation of unsaturated aldehydes, although achieving specific substitution patterns like α,α-disubstitution at the β,γ-position requires carefully designed substrates and reaction conditions. researchgate.net Research in this area continues to expand the synthetic utility of cyclopropanols for aldehyde synthesis. researchgate.net

Construction of Carbocyclic Systems

Beyond linear carbonyl compounds, the reactive intermediates generated from this compound can participate in intramolecular reactions to construct various carbocyclic rings, demonstrating its utility in building molecular complexity.

Multisubstituted cyclopentenones are prevalent structures in biologically active compounds. acs.org A rhodium(III)-catalyzed divergent synthesis allows for the creation of these structures from the reaction of quinoline-8-carbaldehydes and specific cyclopropanols. acs.orgacs.org The reaction proceeds via aldehydic C-H activation, C-C bond cleavage of the cyclopropanol, and a subsequent intramolecular cyclization. acs.org The substitution pattern on the cyclopropanol dictates the reaction outcome, highlighting a substrate-controlled divergent synthesis. acs.org While this method provides a powerful tool for cyclopentenone synthesis, the direct application using 1-aryl substituted cyclopropanols like this compound tends to yield 1,4-diketones instead of the cyclized cyclopentenone product under the reported conditions. acs.orgacs.org

Cyclobutanones are important building blocks in organic synthesis. google.com A common route to their formation involves the ring expansion of cyclopropanol derivatives. utexas.edu Typically, this involves the rearrangement of (1-hydroxyalkyl)cyclopropanols or vinylic cyclopropyl (B3062369) alcohols, often promoted by acid or a Lewis acid. utexas.eduorganic-chemistry.org For example, a pinacol-type rearrangement of α-hydroxycyclopropyl carbinols can furnish disubstituted cyclobutanones. organic-chemistry.org This strategy relies on having a substituent on the cyclopropane ring that can facilitate the expansion, a feature not present in the parent this compound itself.

Synthesis of Heterocyclic Scaffolds

The application of this compound and its derivatives extends to the synthesis of heterocyclic compounds. Donor-acceptor cyclopropanes, which can be synthesized from chalcones derived from 4-methoxyacetophenone, are particularly useful in this regard. nih.govmdpi.com These activated cyclopropanes can serve as synthetic equivalents of 1,3-dipoles. mdpi.com For example, cyclopropanes bearing a hydroxy group at the ortho-position of a donor aromatic substituent can react as o-quinone methide equivalents with alkenes to afford chromane (B1220400) derivatives. mdpi.com The development of catalytic annulation reactions using strained-ring systems continues to be an active area of research for accessing novel heterocyclic scaffolds. nih.govnih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(tert-Butylsulfonyl)-1-(4-methoxyphenyl)propan-1-one |

| β-alkenyl ketones |

| β-CF3 ketones |

| γ-keto sulfones |

| α,α-disubstituted β,γ-unsaturated aldehydes |

| Cyclopentenol (B8032323) |

| Cyclopentene |

| Cyclobutanone |

| 1,4-diketones |

| 4-methoxyacetophenone |

| tert-butylsulfinamide |

| HBF₄ |

| DABCO·(SO₂)₂ |

| Quinoline-8-carbaldehyde |

| Chromane |

Phenanthridines and Oxindoles via Radical Cascades

The oxidative ring-opening of cyclopropanols, including this compound, provides a facile entry to β-keto radicals. These reactive species can initiate tandem cyclization reactions, enabling the efficient one-step synthesis of complex nitrogen-containing heterocycles like phenanthridines and oxindoles. researchgate.netacs.org

This methodology utilizes a manganese(III)-mediated process where the single-electron oxidation of the cyclopropanol leads to the formation of a β-keto radical. This radical can then be trapped by suitable acceptors such as biaryl isonitriles or N-aryl acrylamides. The subsequent radical cascade, involving an intermolecular addition followed by a homolytic aromatic substitution, results in the formation of two new carbon-carbon bonds and the desired heterocyclic core. researchgate.net A key advantage of this method is the use of an inexpensive and readily available manganese salt as the oxidant under mild reaction conditions. researchgate.netacs.org The ketone functionality installed in the final product offers a convenient handle for further synthetic modifications. researchgate.net

Table 1: Synthesis of Phenanthridines and Oxindoles from Cyclopropanols

| Starting Materials | Product Scaffold | Key Reagent | Reference |

|---|---|---|---|

| Cyclopropanol, Biaryl isonitrile | Phenanthridine | Mn(acac)₃ | researchgate.net |

Lactone and Lactam Derivatives (e.g., γ-lactones, β-lactams)

Cyclopropanol derivatives serve as versatile precursors for the synthesis of lactone and lactam ring systems, which are prevalent motifs in natural products and pharmaceuticals. nih.govnih.gov While direct examples utilizing this compound are specific, the general strategies developed for other cyclopropanols are applicable.

Transition metal-catalyzed ring-opening carbonylative lactonization is a powerful method for constructing lactones. For instance, palladium-catalyzed reactions of hydroxycyclopropanols can produce fused bicyclic γ-lactones. researchgate.netthieme-connect.comnih.gov Divergent synthetic pathways also allow for the formation of δ-valerolactones from α-hydroxycyclopropanols through a copper-catalyzed ring-opening cyclization. rsc.org These reactions proceed through the formation of a metal homoenolate intermediate, which then undergoes carbonylation and subsequent lactonization. rsc.org

In the realm of lactam synthesis, 1-sulfonylcyclopropanols, which can be considered stable equivalents of highly reactive cyclopropanones, have been employed in a mild and stereospecific formal [3+1] cycloaddition with hydroxylamines to yield chiral β-lactams. nih.govresearchgate.net Furthermore, biocatalytic approaches using engineered enzymes have enabled the asymmetric synthesis of fused cyclopropane-γ-lactams from allyl diazoacetamide (B1201003) substrates. nih.gov

Advanced Cross-Coupling and Functionalization Reactions

The unique reactivity of the cyclopropanol moiety enables its participation in a range of advanced cross-coupling and functionalization reactions, providing novel pathways to construct complex carbon skeletons.

Hydroarylation and Hydroelementation Reactions with Cyclopropanols

The ring-opening hydroarylation of cyclopropanes offers a direct method for installing an aryl group at the γ-position of a ketone. While this transformation is typically limited to donor-acceptor cyclopropanes, recent advances have enabled the hydroarylation of monosubstituted cyclopropanes, including those bearing an aryl group like this compound. nih.govresearchgate.net

These reactions can be promoted by a catalytic amount of a Brønsted acid in hexafluoroisopropanol (HFIP), a solvent known to facilitate cationic processes. nih.govresearchgate.netresearchgate.net In the case of aryl-substituted cyclopropanes, the reaction proceeds through a carbocationic intermediate, leading to branched products. nih.govresearchgate.net The electronic nature of the aryl substituent significantly influences the reaction rate. For instance, in a comparative study, the reaction of cyclopropyl 4-methoxyphenyl (B3050149) ketone was found to be the slowest among several substituted aryl cyclopropyl ketones, an observation attributed to the exceptional stability of the protonated ketone intermediate. nih.govresearchgate.net

Multi-Component Reactions for Enhanced Molecular Complexity

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product that incorporates substructures from each starting material. thieme-connect.comacs.org The strained ring of cyclopropanols makes them intriguing candidates for participation in MCRs.

An example of a three-component reaction involving cyclopropanols is the iron-catalyzed reaction with alkenes and tert-butyl hydroperoxide (TBHP). acs.org This process involves the ring-opening of the cyclopropanol to generate a β-carbonyl fragment that, along with a peroxy unit from TBHP, adds across the double bond of the alkene to furnish 5-oxo peroxides. acs.org While the direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions is not extensively documented, the general reactivity of cyclopropanols suggests their potential as components in the design of novel MCRs to rapidly build molecular complexity. researchgate.netnih.govnih.govrsc.org

Development of Divergent Synthetic Strategies

Divergent synthetic strategies aim to generate a library of structurally diverse compounds from a common starting material or intermediate, which is a powerful approach in drug discovery and chemical biology. researchgate.netrsc.org this compound and related structures are valuable substrates in such strategies due to their ability to react selectively under different catalytic conditions to afford distinct product classes.

A notable example is the rhodium(III)-catalyzed reaction of quinoline-8-carbaldehydes with cyclopropanols. nih.gov In this system, the product selectivity is controlled by the substituent on the cyclopropanol. Specifically, 1-aryl-substituted cyclopropanols, such as this compound, function as alkylating agents, leading to the formation of 1,4-diketones via aldehydic C-H activation. nih.gov In contrast, other substituted cyclopropanols can lead to the formation of multisubstituted cyclopentenones through a cascade of C-H activation, C-C bond cleavage, and subsequent intramolecular cyclization. nih.gov This substrate-controlled divergent synthesis highlights the utility of cyclopropanols in generating molecular diversity from a common set of starting materials.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenanthridine |

| Oxindole |

| γ-lactone |

| β-lactam |

| δ-valerolactone |

| Cyclopentenone |

| 1,4-diketone |

| 5-oxo peroxide |

| γ-carbonyl alkylboronate |

| γ-carbonyl alkylsilicon |

Precursors for the Synthesis of Other Cyclopropane Derivatives (e.g., Cyclopropylamines)

This compound serves as a valuable starting material for the synthesis of various functionalized cyclopropane derivatives. A significant application lies in its use as a precursor for the preparation of cyclopropylamines, which are important structural motifs in medicinal chemistry and agrochemicals. The conversion of the tertiary alcohol of this compound into an amino group can be achieved through innovative synthetic strategies that leverage the inherent reactivity of the strained three-membered ring.

A notable method for the synthesis of trans-cyclopropylamines from cyclopropanols involves a reaction with amines mediated by a zinc reagent, such as diethylzinc (B1219324) (Et₂Zn). acs.orgrsc.org This transformation proceeds through the in-situ formation of a zinc homoenolate. The cyclopropanol undergoes a ring-opening upon reaction with the zinc reagent, forming a zinc homoenolate intermediate. This intermediate then acts as an electrophile, reacting with a nucleophilic amine. Subsequent intramolecular cyclization via C-N bond formation yields the corresponding trans-cyclopropylamine with high diastereoselectivity. acs.org This approach highlights the amphoteric nature of zinc homoenolates, which can react as either nucleophiles or electrophiles depending on the reaction conditions. acs.org

The versatility of this method allows for the synthesis of a diverse range of cyclopropylamines by varying the amine component. The reaction tolerates a variety of functional groups on the amine, including heterocycles, carbamates, and nitroaromatics. acs.org While the specific use of this compound is not explicitly detailed in all studies, the general applicability of the method to substituted cyclopropanols suggests its feasibility as a substrate. The reaction of a cyclopropanol with different amines demonstrates the broad scope of this transformation for creating a library of valuable cyclopropylamine (B47189) building blocks.

The following table illustrates the types of cyclopropylamines that can be synthesized from a representative cyclopropanol using this methodology.

| Amine Reactant | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Pyrrolidine | N-(trans-2-phenylcyclopropyl)pyrrolidine | 85 | >20:1 |

| Piperidine | 1-(trans-2-phenylcyclopropyl)piperidine | 81 | >20:1 |

| Morpholine | 4-(trans-2-phenylcyclopropyl)morpholine | 89 | >20:1 |

| Indoline | 1-(trans-2-phenylcyclopropyl)indoline | 87 | >20:1 |

| tert-Butyl piperazine-1-carboxylate | tert-Butyl 4-(trans-2-phenylcyclopropyl)piperazine-1-carboxylate | 75 | >20:1 |

| 4-Nitroaniline | N-(trans-2-phenylcyclopropyl)-4-nitroaniline | 61 | >20:1 |

| Imidazole | 1-(trans-2-phenylcyclopropyl)-1H-imidazole | 66 | >20:1 |

| Data derived from studies on a model cyclopropanol and is representative of the reaction's scope. acs.org |

This synthetic route underscores the utility of this compound as a versatile precursor for accessing structurally diverse and synthetically valuable cyclopropylamine derivatives. The ability to introduce a nitrogen-containing substituent onto the cyclopropane ring opens up avenues for the development of new compounds with potential biological activities.

Q & A

Q. What are the recommended multi-step synthetic routes for 1-(4-methoxyphenyl)cyclopropanol, and how do reaction conditions influence yield and purity?

A plausible synthesis route involves cyclopropanation of a pre-functionalized aryl precursor. For example:

Cyclopropane ring formation : Use a [2+1] cycloaddition strategy, such as the reaction of a methoxyphenyl-substituted alkene with a carbene precursor (e.g., CH₂N₂ or Simmons-Smith reagent).

Hydroxyl group introduction : Oxidative or reductive methods (e.g., epoxide ring-opening or ketone reduction) can introduce the alcohol moiety.

Protection/deprotection : Temporary protection of the hydroxyl group (e.g., using TMSCl) may prevent side reactions during cyclopropanation.

Critical factors include:

- Temperature : Cyclopropanation typically requires low temperatures (−78°C to 0°C) to minimize ring-opening side reactions .

- Catalyst selection : Transition-metal catalysts (e.g., Rh₂(OAc)₄) enhance stereoselectivity in carbene-transfer reactions .

- Purification : Column chromatography with polar stationary phases (e.g., silica gel) resolves cyclopropanol derivatives from byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Key techniques and diagnostic signals:

- ¹H NMR :

- ¹³C NMR : Cyclopropane carbons resonate at δ 10–25 ppm, while the hydroxyl-bearing carbon appears at δ 60–70 ppm .

- IR Spectroscopy : Broad O–H stretch (~3200–3600 cm⁻¹) and C–O ether vibrations (~1250 cm⁻¹) .